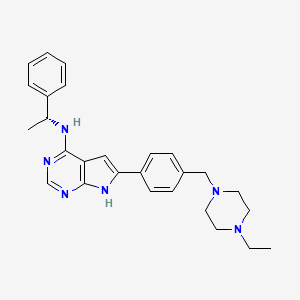

AEE788

Description

Properties

IUPAC Name |

6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6/c1-3-32-13-15-33(16-14-32)18-21-9-11-23(12-10-21)25-17-24-26(28-19-29-27(24)31-25)30-20(2)22-7-5-4-6-8-22/h4-12,17,19-20H,3,13-16,18H2,1-2H3,(H2,28,29,30,31)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONFNUWBHFSNBT-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4N[C@H](C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964400 | |

| Record name | 6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497839-62-0 | |

| Record name | 6-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497839-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AEE 788 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497839620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AEE-788 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEE-788 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9JLR95I3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AEE788: A Dual Inhibitor of EGFR/HER2 and VEGFR Signaling Pathways in Cancer Cells

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

AEE788 is a potent, orally bioavailable small molecule inhibitor that demonstrates a dual mechanism of action by targeting key receptor tyrosine kinases (RTKs) involved in tumor cell proliferation and angiogenesis. It belongs to the 7H-pyrrolo[2,3-d]pyrimidine class of compounds and functions as an ATP-competitive inhibitor at the kinase domain of its target receptors.[1][2]

The primary targets of this compound are members of the Epidermal Growth Factor Receptor (EGFR/ErbB) family, specifically EGFR (ErbB1) and HER2/neu (ErbB2), which are frequently overexpressed or mutated in various human cancers, leading to uncontrolled cell growth and survival.[1][2] Additionally, this compound targets the Vascular Endothelial Growth Factor Receptor (VEGFR) family, primarily VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2]

By simultaneously inhibiting these signaling pathways, this compound exerts a multi-pronged attack on cancer cells, directly inhibiting their proliferation and survival while also cutting off their blood supply. This dual activity makes it a promising agent for cancer therapy.

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified against various kinases at both the enzymatic and cellular levels. The following tables summarize the key IC50 values, providing a comparative overview of its potency.

Table 1: Inhibitory Activity of this compound against Purified Tyrosine Kinases

| Kinase Target | IC50 (nM) |

| EGFR | 2[2][3] |

| HER2/ErbB2 | 6[2][3] |

| VEGFR-2/KDR | 77[2][3] |

| VEGFR-1/Flt-1 | 59[2][3] |

| c-Abl | 52[3] |

| c-Src | 61[3] |

| c-Fms | 60[3] |

| ErbB4 | 160[3] |

| PDGFR-β | 320[3] |

| Flt-3 | 730[3] |

| Flt-4 | 330[3] |

| RET | 740[3] |

| c-Kit | 790[3] |

Table 2: Inhibitory Activity of this compound on Cellular Receptor Phosphorylation

| Cell Line | Target Receptor | IC50 (nM) |

| A431 | EGFR | 11[2] |

| BT-474 | HER2/ErbB2 | 220[2] |

Table 3: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H596 | Non-Small Cell Lung Cancer | 56 |

| A431 | Epidermoid Carcinoma | 78 |

| SK-BR-3 | Breast Cancer | 49 |

| BT-474 | Breast Cancer | 381 |

| 32D/EGFRvIII | EGFRvIII-expressing cells | 10[1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Inhibition

The following diagram illustrates the primary signaling pathways targeted by this compound. Upon ligand binding (EGF for EGFR, and VEGF for VEGFRs), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways. These pathways are critical for cell proliferation, survival, and angiogenesis. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

Caption: this compound inhibits EGFR, HER2, and VEGFR signaling pathways.

Experimental Workflow for In Vivo Xenograft Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.

Caption: Workflow for this compound in vivo xenograft studies.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of this compound against purified kinase enzymes.

Methodology:

-

Reaction Setup: Kinase reactions are performed in a 96-well plate format. Each well contains the recombinant kinase enzyme, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound.

-

Initiation: The reaction is initiated by the addition of ATP (containing a radiolabel, e.g., [γ-³³P]ATP).

-

Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 20 minutes) to allow for substrate phosphorylation.

-

Termination: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

-

Detection: The phosphorylated substrate is captured on a filter membrane. After washing to remove unincorporated ATP, the radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the antiproliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of this compound or vehicle control and incubated for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Western Blot Analysis for Receptor Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of EGFR, HER2, and VEGFR in cancer cells.

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured to a suitable confluency, serum-starved, and then pre-treated with various concentrations of this compound for a specific time (e.g., 1 hour). Subsequently, the cells are stimulated with a ligand (e.g., EGF or VEGF) to induce receptor phosphorylation.

-

Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-EGFR (Tyr1068), anti-phospho-VEGFR-2 (Tyr1054)).[4]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The membrane is again washed, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

-

-

Loading Control: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against the total form of the receptor or a housekeeping protein (e.g., β-actin).[4]

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., Colo16 or HepG2) is injected subcutaneously into the flank of the mice.[4][5]

-

Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.

-

Drug Administration: this compound is administered orally (e.g., by gavage) at a specified dose and schedule (e.g., 50 mg/kg, daily or three times a week).[4][5] The control group receives the vehicle solution.

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.[6]

-

Monitoring: The body weight and general health of the mice are monitored throughout the study.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay), and to analyze the phosphorylation status of target receptors in the tumor tissue.[4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Dual Inhibitor this compound Reduces Tumor Growth in Preclinical Models of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

AEE788: A Technical Guide to the Dual Kinase Inhibitor's Signaling Pathway and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of AEE788, a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. This compound, a 7H-pyrrolo[2,3-d]pyrimidine derivative, has been investigated for its potential as an anticancer agent due to its ability to simultaneously target tumor cell proliferation and angiogenesis.[1][2] This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways affected by this inhibitor.

Mechanism of Action

This compound functions as an orally bioavailable, multiple-receptor tyrosine kinase inhibitor.[3] It competitively binds to the ATP-binding site of both the EGFR/ErbB family and VEGFR family of receptor tyrosine kinases. This inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell growth, proliferation, and angiogenesis.[1][3] The primary targets of this compound are EGFR (ErbB1), HER2/neu (ErbB2), and VEGFR-2 (KDR), as well as Flt-1 (VEGFR-1).[1][2][4] By blocking these receptors, this compound effectively induces apoptosis in tumor cells and tumor-associated endothelial cells.[3][5]

The inhibition of EGFR and ErbB2 disrupts signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, which are frequently deregulated in various cancers and are critical for cell proliferation and survival.[6] Concurrently, the blockade of VEGFR signaling impedes angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis.[1] This dual-pronged attack on both the tumor and its vascular supply made this compound a promising therapeutic candidate.

Core Signaling Pathway of this compound Inhibition

The following diagram illustrates the primary signaling pathways targeted by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Cell Line | IC50 (nM) |

| EGFR | 2[1][2][7] | A431 (EGFR-expressing) | 11[1][2] |

| ErbB2 | 6[1][2][7] | NCI-N87 (ErbB2-overexpressing) | 49[2] |

| KDR (VEGFR-2) | 77[1][2][7] | HUVEC (VEGF-stimulated) | Not Reported |

| Flt-1 (VEGFR-1) | 59[1][2][7] | - | - |

| c-Abl | Similar to KDR[2] | - | - |

| c-Src | Similar to KDR[2] | - | - |

| ErbB-4 | 160[2] | - | - |

| PDGF receptor-β | 320[2] | - | - |

| Flt-3 | 720[2] | - | - |

| Flt-4 | 330[2] | - | - |

| RET | 740[2] | - | - |

| c-Kit | 790[2] | - | - |

Table 2: In Vivo Antitumor Activity of this compound

| Tumor Model | Treatment | Outcome | Reference |

| Human Cutaneous Squamous Cell Carcinoma Xenografts (Colo16 cells) | 50 mg/kg, p.o., thrice weekly | 54% tumor growth inhibition at 21 days | [5] |

| Murine Implant Model | Not Specified | Inhibition of VEGF-induced angiogenesis | [1] |

| Various EGFR and ErbB2-overexpressing tumor models | Oral administration | Potent antitumor activity | [1][2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Proliferation Assay (MTT Assay)

Purpose: To determine the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cultured cutaneous squamous cell carcinoma (SCC) cells are seeded in 96-well plates.

-

Cells are treated with varying concentrations of this compound (e.g., 0-4 μmol/L) for a specified duration.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader to determine the extent of cell growth inhibition.[5]

Apoptosis Assay (Flow Cytometry)

Purpose: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

Methodology:

-

Cultured cutaneous SCC cells are treated with a range of this compound concentrations (e.g., 0-8 μmol/L).

-

After treatment, cells are harvested and stained with Annexin V and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.[5]

In Vivo Xenograft Tumor Model

Purpose: To evaluate the in vivo antitumor efficacy of this compound.

Methodology:

-

Human tumor cells (e.g., 4 x 10^5 Colo16 cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Once tumors become palpable, mice are randomized into control and treatment groups.

-

The treatment group receives this compound orally at a specified dose and schedule (e.g., 50 mg/kg, thrice weekly).

-

Tumor growth is monitored over time by measuring tumor dimensions.

-

At the end of the study, tumors are excised for further analysis, such as immunohistochemistry.[5]

Immunohistochemical Analysis

Purpose: To assess the in vivo effects of this compound on target phosphorylation and markers of apoptosis and proliferation within the tumor tissue.

Methodology:

-

Tumor tissues from control and this compound-treated mice are formalin-fixed and paraffin-embedded.

-

Tissue sections are prepared and stained with specific primary antibodies against phosphorylated EGFR (p-EGFR), phosphorylated VEGFR (p-VEGFR), and markers for apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).

-

Appropriate secondary antibodies and detection systems are used to visualize the stained proteins.

-

The staining intensity and distribution are analyzed to determine the effect of this compound on the target signaling pathways and cellular processes within the tumor microenvironment.[5][8]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Clinical Development and Conclusion

This compound entered Phase I clinical trials for the treatment of various advanced cancers, including glioblastoma multiforme.[6][9][10][11] However, the clinical development of this compound was ultimately discontinued.[8][10] While the drug demonstrated effective inhibition of EGFR, it did not sufficiently inhibit VEGFR at tolerable doses in patients.[8] The clinical trials revealed challenges with toxicity, and the overall antitumor activity was minimal.[9][10]

Despite its discontinuation in clinical development, the study of this compound has provided valuable insights into the complexities of targeting multiple tyrosine kinases. The extensive preclinical data and the lessons learned from its clinical evaluation continue to inform the development of next-generation kinase inhibitors and combination therapies in oncology.

References

- 1. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Phase I Study of this compound, a Novel Multitarget Inhibitor of ErbB- and VEGF-Receptor-Family Tyrosine Kinases, in Recurrent Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase I study of this compound, a novel multitarget inhibitor of ErbB- and VEGF-receptor-family tyrosine kinases, in recurrent glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

AEE788: A Dual Inhibitor of EGFR and VEGFR Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

AEE788 is a potent, orally bioavailable small molecule inhibitor that demonstrates significant activity against both the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families of receptor tyrosine kinases. This dual inhibitory action makes this compound a compound of interest for cancer therapy, as it can simultaneously target tumor cell proliferation and angiogenesis. This technical guide provides a comprehensive overview of the IC50 values of this compound for EGFR and VEGFR, details the experimental protocols for their determination, and illustrates the associated signaling pathways.

Data Presentation: IC50 Values of this compound

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition of this compound

| Target Kinase | IC50 (nM) |

| EGFR (Enzyme) | 2[1][2][3] |

| VEGFR-2 (KDR) (Enzyme) | 77[1][3] |

| VEGFR-1 (Flt-1) (Enzyme) | 59[1][3] |

Table 2: Cellular Inhibition of Phosphorylation by this compound

| Target | Cell Line | IC50 (nM) |

| EGFR Phosphorylation | A431 | 11[1][3] |

| VEGFR-2 (KDR) Phosphorylation | CHO | Not explicitly quantified in the provided results. |

Experimental Protocols

The determination of the IC50 values for this compound involves specific in vitro kinase assays and cell-based phosphorylation assays. The methodologies are detailed below.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines the general procedure for determining the IC50 values of this compound against purified EGFR and VEGFR kinase domains.

Objective: To measure the concentration of this compound required to inhibit 50% of the in vitro enzymatic activity of EGFR and VEGFR kinases.

Materials:

-

Recombinant glutathione S-transferase (GST)-fused kinase domains of EGFR and VEGFR (KDR, Flt-1).

-

This compound compound.

-

Poly(Glu, Tyr) 4:1 as a generic substrate.

-

[γ-33P]ATP (radiolabeled).

-

Kinase buffer (composition may vary but generally contains Tris-HCl, MgCl2, MnCl2, and BSA).

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents:

-

This compound is serially diluted to various concentrations.

-

The kinase, substrate, and ATP are prepared in the kinase buffer. The final ATP concentration is typically kept at or near the Km value for each specific kinase.

-

-

Assay Reaction:

-

The in vitro kinase assays are performed in 96-well plates.[1][2]

-

A reaction mixture is prepared containing the respective recombinant GST-fused kinase domain (e.g., EGFR, KDR).[1][2]

-

The serially diluted this compound or vehicle (DMSO) is added to the wells.

-

The reaction is initiated by the addition of the substrate poly(Glu, Tyr) and [γ-33P]ATP.[1][2]

-

The plates are incubated at room temperature for a defined period (e.g., 15-45 minutes) to allow for the phosphorylation of the substrate.[1][2]

-

-

Detection and Measurement:

-

Following incubation, the reaction is stopped, and the phosphorylated substrate is captured.

-

The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based ELISA for Inhibition of Receptor Phosphorylation

This protocol describes the methodology to assess the inhibitory effect of this compound on ligand-induced receptor phosphorylation in a cellular context.

Objective: To determine the concentration of this compound required to inhibit 50% of the growth factor-induced phosphorylation of EGFR in cultured cells.

Materials:

-

A431 human epidermoid carcinoma cells (for EGFR).

-

Cell culture medium and supplements.

-

Epidermal Growth Factor (EGF).

-

This compound compound.

-

Fixing solution.

-

Quenching buffer.

-

Blocking solution.

-

Primary antibodies (anti-phospho-EGFR and anti-total-EGFR).

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution.

-

96-well tissue culture plates.

-

Microplate reader.

Procedure:

-

Cell Culture and Treatment:

-

A431 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are serum-starved for a period to reduce basal receptor phosphorylation.

-

The cells are then pre-incubated with various concentrations of this compound or vehicle for a specified time.

-

Ligand stimulation is performed by adding EGF to the wells to induce EGFR phosphorylation.

-

-

Cell Fixing and Permeabilization:

-

The cell culture medium is removed, and cells are fixed with a fixing solution.

-

The cells are then treated with a quenching buffer to reduce background signal.

-

-

Immunodetection:

-

The wells are blocked with a blocking solution to prevent non-specific antibody binding.

-

The cells are incubated with a primary antibody specific for phosphorylated EGFR. In parallel, a separate set of wells is incubated with an antibody for total EGFR to normalize for cell number.

-

After washing, the cells are incubated with an HRP-conjugated secondary antibody.

-

-

Signal Detection and Quantification:

-

A TMB substrate is added to the wells, and the color is allowed to develop.

-

The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance values for phospho-EGFR are normalized to the total EGFR values.

-

The percentage of inhibition of phosphorylation is calculated for each this compound concentration relative to the EGF-stimulated control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which initiates a cascade of downstream signaling events.

Caption: this compound inhibits the EGFR signaling cascade.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. Ligand binding to VEGFRs, primarily VEGFR-2 (KDR), triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways that promote endothelial cell proliferation, migration, and survival.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to AEE788 for Angiogenesis Research

This compound is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase families.[1][2][3] Its ability to simultaneously target tumor cell proliferation and angiogenesis has made it a significant compound in oncology and angiogenesis research.[1][2] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Core Mechanism of Action

This compound, a 7H-pyrrolo[2,3-d]pyrimidine derivative, exerts its anti-tumor and anti-angiogenic effects by competitively inhibiting the ATP-binding sites of multiple receptor tyrosine kinases (RTKs).[1][3] This dual inhibition blocks critical signaling pathways responsible for both the growth of tumor cells and the formation of new blood vessels that supply them.

-

Anti-Proliferative Effects: By targeting EGFR (ErbB1) and ErbB2 (HER2), this compound directly inhibits the signaling cascades that drive the proliferation and survival of tumor cells overexpressing these receptors.[1][2] Aberrant EGFR and ErbB2 signaling is a well-documented driver in numerous cancer types.[1][3]

-

Anti-Angiogenic Effects: this compound inhibits VEGFR-1 (Flt-1) and VEGFR-2 (KDR), key receptors in the VEGF signaling pathway.[1][4] This pathway is a primary mediator of angiogenesis, the process of new blood vessel formation.[3] By blocking VEGFR signaling, this compound can inhibit the proliferation of endothelial cells, reduce tumor vascularization, and decrease vascular permeability.[1][2][5]

The combined blockade of these pathways provides a multifaceted approach to cancer therapy, addressing both the tumor cells and their supportive vasculature.

Quantitative Data Presentation

The efficacy of this compound has been quantified across numerous enzymatic and cellular assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and effective doses (ED₅₀).

| Kinase Target | IC₅₀ (nM) | Reference(s) |

| EGFR | 2 | [1][2][3][4] |

| ErbB2 (HER2) | 6 | [1][2][3][4] |

| VEGFR-2 (KDR) | 77 | [1][2][3][4] |

| VEGFR-1 (Flt-1) | 59 | [1][2][3][4] |

| c-Src | 61 | [2] |

| c-Abl | 52 | [2] |

| c-Fms | 60 | |

| ErbB4 (HER4) | 160 | [2] |

| PDGFR-β | 320 | [2][4] |

| VEGFR-3 (Flt-4) | 330 | [2][4] |

| c-Kit | 790 | [2][4] |

| Assay Type | Cell Line | IC₅₀ (nM) | Reference(s) |

| EGFR Phosphorylation | A431 | 11 | [1][2][3][4] |

| ErbB2 Phosphorylation | BT-474 | 220 | [1][2][3][4] |

| EGF-driven Proliferation | HUVEC | 43 | [2] |

| VEGF-driven Proliferation | HUVEC | 155 | [2] |

| EGFR-expressing Cell Proliferation | NCI-H596 | 78 | [2] |

| ErbB2-overexpressing Cell Proliferation | SK-BR-3 | 49 | [2] |

| EGFRvIII-driven Proliferation | 32D/EGFRvIII | 10 | [2] |

| Medulloblastoma Cell Proliferation | Daoy | 3800 | [6] |

| Medulloblastoma Cell Proliferation | D283 | 1700 | [6] |

| Model Type | Endpoint | Efficacy | Dose/Schedule | Reference(s) |

| Murine Growth Factor Implant | VEGF-Induced Angiogenesis (ED₅₀) | 26-32 mg/kg | Oral | [2] |

| Cutaneous SCC Xenograft | Tumor Growth Inhibition | 54% | 50 mg/kg, 3x weekly | [7][8] |

| Medulloblastoma Xenograft (Daoy) | Tumor Growth Inhibition | 51% | Not specified | [6] |

| Medulloblastoma Xenograft (DaoyHER2) | Tumor Growth Inhibition | 72% | Not specified | [6] |

| Hepatocellular Carcinoma Xenograft | Reduced Tumor Growth & Vascularization | Significant | 50 mg/kg, 3x weekly | [5][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common protocols used to evaluate this compound.

This assay measures the ability of this compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by specific growth factors.

Methodology:

-

Cell Seeding: HUVECs are seeded in 96-well plates (e.g., 5,000 cells/well) and allowed to attach for 24 hours in standard growth medium.[10]

-

Starvation: The medium is replaced with a low-serum or serum-free medium for 24 hours to synchronize the cells and reduce baseline proliferation.[10]

-

Treatment: Cells are treated with a serial dilution of this compound for a short pre-incubation period (e.g., 1 hour).

-

Stimulation: Recombinant human VEGF or EGF is added to the wells to stimulate proliferation (e.g., 10 ng/mL). Control wells receive no growth factor or this compound.

-

Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.

-

Quantification: Cell viability or proliferation is measured using a standard method such as an MTT assay or by quantifying DNA content with a fluorescent dye (e.g., CyQuant).

-

Analysis: The results are normalized to controls, and IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

This model assesses the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human tumor cells (e.g., Colo16, Daoy, HepG2) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[7][9]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100 mm³).[2] Tumor volume is calculated regularly using the formula: (Length x Width²) / 2.

-

Randomization: Mice are randomized into control and treatment groups (n=8-10 per group) to ensure an even distribution of initial tumor sizes.[7][9]

-

Treatment Administration: this compound is formulated for oral gavage (e.g., in N-methylpyrrolidone/PEG300) and administered at a specified dose and schedule (e.g., 50 mg/kg, three times per week).[7][9] The control group receives the vehicle solution.

-

Monitoring: Tumor size and body weight are measured 2-3 times per week. Animal health is monitored daily.

-

Endpoint: The study is concluded after a predefined period (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size.[7]

-

Tissue Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) to assess cell proliferation (Ki-67), apoptosis (TUNEL), and microvessel density (CD31).[6][7]

This assay quantifies the ability of this compound to inhibit the phosphorylation of its target receptors within a cellular context.

Methodology:

-

Cell Culture: Cells overexpressing the target receptor (e.g., A431 for EGFR, BT-474 for ErbB2) are grown to near-confluence in multi-well plates.[2]

-

Starvation: Cells are serum-starved for several hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound for 1-2 hours.

-

Ligand Stimulation: The relevant ligand (e.g., EGF for EGFR, NRG1 for ErbB2) is added for a short period (5-15 minutes) at 37°C to induce receptor phosphorylation.

-

Lysis: Cells are immediately washed with cold PBS and lysed with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

ELISA: The cell lysates are transferred to an ELISA plate pre-coated with a capture antibody specific for the total target protein (e.g., total EGFR).

-

Detection: A detection antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR), conjugated to an enzyme like HRP, is added.

-

Signal Generation: A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured. The signal intensity is directly proportional to the amount of phosphorylated protein.

-

Analysis: The data are normalized to the stimulated control, and IC₅₀ values are determined.[2]

Conclusion

This compound is a well-characterized dual inhibitor of EGFR/ErbB2 and VEGFR pathways, demonstrating potent anti-proliferative and anti-angiogenic activities both in vitro and in vivo.[1] The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug developers working to explore its therapeutic potential and to investigate the fundamental mechanisms of angiogenesis and tumor growth. While early clinical trials noted toxicity challenges, the compound remains a valuable tool for preclinical research.[11][12]

References

- 1. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Dual Inhibitor this compound Reduces Tumor Growth in Preclinical Models of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Quantitative analysis of human umbilical vein endothelial cell morphology and tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase I study of this compound, a novel multitarget inhibitor of ErbB- and VEGF-receptor-family tyrosine kinases, in recurrent glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

AEE788 in Glioblastoma Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of AEE788, a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, in the context of glioblastoma (GBM). This document synthesizes key findings on its mechanism of action, efficacy in vitro and in vivo, and the signaling pathways it modulates.

Core Mechanism of Action

This compound is a 7H-pyrrolo[2,3-d]pyrimidine derivative that functions as an orally active, reversible tyrosine kinase inhibitor.[1][2] It potently targets both the ErbB and VEGF receptor families.[3][4] Specifically, it inhibits EGFR (ErbB1) and ErbB2 (HER2) at low nanomolar concentrations and VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1) at slightly higher concentrations.[5][6] This dual inhibition is critical in glioblastoma, a disease characterized by frequent EGFR amplification and a high degree of vascularization driven by VEGF.[7][8] By targeting both tumor cell proliferation and angiogenesis, this compound presents a multi-pronged therapeutic strategy.[5]

Quantitative Preclinical Data

The following tables summarize the quantitative data from preclinical studies of this compound, providing insights into its potency and efficacy in glioblastoma models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Cellular Process | Cell Line | IC50 Value | Reference |

| EGFR (enzyme) | - | 2 nM | [5][6] |

| ErbB2 (enzyme) | - | 6 nM | [5][6] |

| KDR (VEGFR-2) (enzyme) | - | 77 nM | [5][6] |

| Flt-1 (VEGFR-1) (enzyme) | - | 59 nM | [5][6] |

| EGFR phosphorylation (cellular) | - | 11 nM | [5][6] |

| ErbB2 phosphorylation (cellular) | - | 220 nM | [5][6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Outcome | Reference |

| Human Malignant Glioma | This compound + RAD001 | Greater tumor growth inhibition and increased median survival compared to monotherapy | [1][9] |

| Medulloblastoma (Daoy) | This compound | 51% tumor volume inhibition | [10][11][12] |

| Medulloblastoma (DaoyPt - chemoresistant) | This compound | 45% tumor volume inhibition | [10][11][12] |

| Medulloblastoma (DaoyHER2 - HER2 overexpressing) | This compound | 72% tumor volume inhibition | [10][11][12] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by intercepting key signaling cascades that drive glioblastoma progression. The primary pathways affected are the EGFR/ErbB2 and VEGFR signaling networks.

Figure 1: this compound inhibits EGFR, ErbB2, and VEGFR signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound in glioblastoma models.

In Vitro Cell Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on glioblastoma cell lines.

Figure 2: Workflow for in vitro cell proliferation assay.

Methodology:

-

Cell Seeding: Glioblastoma cells (e.g., U87MG, LN-18, LN-229) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach for 24 hours.

-

Drug Treatment: this compound is serially diluted in culture medium to a range of concentrations (e.g., 0.01 to 10 µM) and added to the cells.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay according to the manufacturer's protocol.

-

Data Analysis: The absorbance or luminescence data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.

Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of its target receptors and downstream signaling proteins.

Methodology:

-

Cell Lysis: Glioblastoma cells are treated with this compound for a specified time, followed by stimulation with a growth factor (e.g., EGF) if required. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of EGFR, Akt, and MAPK.

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Figure 3: Workflow for in vivo glioblastoma xenograft study.

Methodology:

-

Cell Implantation: Human glioblastoma cells are implanted subcutaneously into the flank of athymic nude mice.

-

Tumor Growth and Randomization: Once tumors reach a volume of approximately 100-200 mm³, mice are randomized into vehicle control and this compound treatment groups.

-

Drug Administration: this compound is administered orally, typically daily, at a dose determined from pharmacokinetic and tolerability studies (e.g., 50 mg/kg).

-

Monitoring: Tumor dimensions and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint and Analysis: At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry). Tumor growth inhibition is calculated and statistical analysis is performed to determine significance.

Resistance and Combination Therapies

Despite the initial promise of EGFR inhibitors, resistance is a significant challenge in glioblastoma therapy.[13] One proposed mechanism of resistance to EGFR-specific inhibition in EGFR-overexpressing glioblastoma cells is the co-expression of HER2, which can be overcome by the dual EGFR/HER2 inhibitory activity of this compound.[13]

To combat resistance and enhance efficacy, this compound has been explored in combination with other targeted agents. A notable combination is with the mTOR inhibitor RAD001 (everolimus).[1][9] This dual blockade of upstream receptor tyrosine kinases and a key downstream signaling node has been shown to result in synergistic anti-tumor effects, including increased cell cycle arrest and apoptosis, leading to greater tumor growth inhibition in glioblastoma xenografts.[1][2][9]

Conclusion

This compound demonstrates significant preclinical activity against glioblastoma models through its dual inhibition of EGFR and VEGFR signaling pathways. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent, particularly in combination with other targeted therapies like mTOR inhibitors. The detailed experimental protocols provided herein offer a framework for further investigation into the utility of this compound and similar multi-targeted kinase inhibitors in the treatment of glioblastoma. However, it is important to note that a phase I clinical trial of this compound in recurrent glioblastoma was discontinued due to unacceptable toxicity and minimal activity, highlighting the challenges of translating preclinical findings to the clinical setting.[7][8]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Study of this compound in Patients With Recurrent/Relapse Glioblastoma Multiforme (GBM) | Clinical Research Trial Listing [centerwatch.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I Study of this compound, a Novel Multitarget Inhibitor of ErbB- and VEGF-Receptor-Family Tyrosine Kinases, in Recurrent Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase I study of this compound, a novel multitarget inhibitor of ErbB- and VEGF-receptor-family tyrosine kinases, in recurrent glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combination therapy of inhibitors of epidermal growth factor receptor/vascular endothelial growth factor receptor 2 (this compound) and the mammalian target of rapamycin (RAD001) offers improved glioblastoma tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual Inhibitor this compound Reduces Tumor Growth in Preclinical Models of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Effect of additional inhibition of human epidermal growth factor receptor 2 with the bispecific tyrosine kinase inhibitor this compound on the resistance to specific EGFR inhibition in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

AEE788: A Technical Guide to its In Vitro Antiproliferative Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro antiproliferative activities of AEE788, a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR)/ErbB2 and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase families. This compound demonstrates potent activity against a range of cancer cell lines by targeting key signaling pathways involved in tumor growth and angiogenesis.

Core Mechanism of Action

This compound is a 7H-pyrrolo[2,3-d]pyrimidine derivative that functions as a potent, orally active inhibitor of both the EGF and VEGF receptor tyrosine kinase families.[1][2][3] At the enzymatic level, it strongly inhibits EGFR (HER1) and ErbB2 (HER2), key drivers of tumor cell proliferation.[1][2][4][5] Concurrently, it targets VEGFR-1 (Flt-1) and VEGFR-2 (KDR), crucial mediators of angiogenesis, the process of forming new blood vessels that supply tumors with nutrients.[1][2][4][6] This dual inhibition allows this compound to exert both direct antitumor effects on cancer cells and antiangiogenic effects on the tumor microenvironment.[1][7][8]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified against both isolated enzyme systems and whole-cell models. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀), providing a clear measure of the compound's potency.

Table 1: this compound IC₅₀ Values Against Purified Protein Kinases

| Target Kinase | IC₅₀ (nM) |

| EGFR | 2[1][2][4][5][6] |

| ErbB2 (HER2) | 6[1][2][4][5][6] |

| KDR (VEGFR-2) | 77[1][2][4][6] |

| Flt-1 (VEGFR-1) | 59[1][2][4][6] |

| c-Abl | 52[4][6] |

| c-Src | 61[4][6] |

| Flt-4 (VEGFR-3) | 330[4][6] |

| PDGFR-β | 320[1][4] |

| c-Kit | 790[1][4] |

Table 2: Antiproliferative Activity of this compound in Various Cell Lines

| Cell Line | Cancer Type | Key Feature | IC₅₀ |

| A431 | Epidermoid Carcinoma | EGFR expressing | 56 nM[1] |

| NCI-H596 | Adenosquamous Carcinoma | EGFR expressing | 78 nM[1] |

| SK-BR-3 | Breast Adenocarcinoma | ErbB2 overexpressing | 49 nM[1] |

| BT-474 | Breast Ductal Carcinoma | ErbB2 overexpressing | 381 nM[1] |

| Colo16 | Cutaneous Squamous Cell Carcinoma | - | 0.89 µM[7] |

| SRB1 | Cutaneous Squamous Cell Carcinoma | - | 0.21 µM[7] |

| SRB12 | Cutaneous Squamous Cell Carcinoma | - | 0.96 µM[7] |

| T24 | Bladder Carcinoma | Low EGFR/ErbB2 | 4.5 µM[1] |

Signaling Pathways and Mechanism of Inhibition

This compound's antiproliferative effect is a direct result of its ability to block downstream signaling cascades initiated by EGFR and VEGFR. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate pro-survival and proliferative pathways, primarily the RAS/MAPK and PI3K/Akt pathways. This compound competitively inhibits ATP binding to the kinase domain of these receptors, preventing phosphorylation and subsequent pathway activation.

The dual-targeting nature of this compound provides a comprehensive approach to inhibiting tumor growth by simultaneously blocking signals that drive cancer cell proliferation and the development of blood vessels that support the tumor.

Experimental Protocols

Standardized assays are crucial for evaluating the antiproliferative effects of this compound. Below are representative protocols for assessing cell viability and receptor phosphorylation.

Protocol 1: Cell Viability/Antiproliferation (MTT Assay)

This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC₅₀) using a colorimetric assay.

-

Cell Seeding:

-

Harvest and count cells from logarithmic phase cultures.

-

Seed cells in a 96-well flat-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in the appropriate growth medium. Concentrations typically range from 0.01 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle-only (e.g., 0.1% DMSO) as a negative control.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9]

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[9]

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

-

Gently mix by pipetting to ensure complete solubilization.

-

-

Data Acquisition:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Cell-Based Receptor Phosphorylation ELISA

This protocol quantifies the ability of this compound to inhibit ligand-induced receptor phosphorylation in intact cells.[1]

-

Cell Seeding:

-

Seed cells (e.g., A431 for EGFR, BT-474 for ErbB2) in a 96-well plate and grow to 70-80% confluency.[1]

-

Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal receptor phosphorylation.

-

-

Compound Treatment:

-

Treat cells with various concentrations of this compound (or vehicle control) for 2-4 hours at 37°C.

-

-

Ligand Stimulation:

-

Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for EGFR) for 10-15 minutes at 37°C to induce receptor phosphorylation.

-

-

Cell Lysis and Detection:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for the target receptor (e.g., anti-EGFR antibody).

-

Incubate to allow the receptor to bind.

-

Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the receptor (e.g., anti-phospho-tyrosine antibody) conjugated to an enzyme like HRP.

-

Wash again and add the HRP substrate (e.g., TMB).

-

-

Data Acquisition:

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

The signal intensity is proportional to the amount of phosphorylated receptor. Plot the results to determine the IC₅₀ for inhibition of phosphorylation.[1]

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. physiology.elte.hu [physiology.elte.hu]

AEE788: A Dual Inhibitor of EGFR and VEGFR Signaling in Tumor Cell Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AEE788 is a potent, orally active small-molecule inhibitor that dually targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[1][2][3] This dual inhibition allows this compound to simultaneously attack two critical pathways involved in tumor growth and survival: direct tumor cell proliferation and tumor-associated angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on tumor cell proliferation, and detailed experimental protocols for its evaluation.

Introduction

Aberrant signaling through receptor tyrosine kinases (RTKs) is a hallmark of many cancers. The epidermal growth factor receptor (EGFR) family, including EGFR (ErbB1) and HER2/neu (ErbB2), plays a crucial role in regulating cell proliferation, survival, and differentiation.[3][4] Overexpression or constitutive activation of EGFR is frequently observed in various solid tumors, including non-small cell lung cancer, glioblastoma, and breast cancer, making it a prime target for cancer therapy.[2][4]

Simultaneously, the formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs), particularly KDR (VEGFR-2) and Flt-1 (VEGFR-1), are the primary mediators of angiogenesis.[2][3]

This compound was developed as a dual inhibitor to concurrently block both the EGFR and VEGFR signaling pathways, thereby providing a multi-pronged attack on tumors by inhibiting both tumor cell proliferation and the blood supply that sustains them.[3]

Mechanism of Action

This compound competitively inhibits the ATP binding site of the intracellular tyrosine kinase domain of both EGFR and VEGFR. This prevents the autophosphorylation and subsequent activation of the downstream signaling cascades.[3]

Inhibition of EGFR Signaling

Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues. These phosphotyrosine residues serve as docking sites for various signaling proteins, leading to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation, survival, and invasion.[5][6] this compound effectively blocks this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.[2][7]

Inhibition of VEGFR Signaling

Similarly, the binding of VEGF to its receptors on endothelial cells triggers receptor dimerization and autophosphorylation, activating signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.[1][6] this compound's inhibition of VEGFR tyrosine kinases, particularly KDR and Flt-1, disrupts these angiogenic signals.[2][3]

Figure 1: Dual inhibition of EGFR and VEGFR signaling pathways by this compound.

Quantitative Data on this compound Activity

This compound has demonstrated potent inhibitory activity against a range of kinases and cancer cell lines.

Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) values of this compound against various isolated kinase enzymes are summarized below.

| Kinase Target | IC50 (nM) |

| EGFR | 2 |

| ErbB2 (HER2) | 6 |

| KDR (VEGFR-2) | 77 |

| Flt-1 (VEGFR-1) | 59 |

| ErbB4 (HER4) | 160 |

| PDGFR-beta | 320 |

| c-Abl | 52 |

| c-Src | 61 |

| c-Kit | 790 |

| Flt-3 | 730 |

| Flt-4 | 330 |

| RET | 740 |

| Data sourced from multiple studies.[2][3][8] |

Cellular Anti-proliferative Activity

This compound has shown significant anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H596 | Non-Small Cell Lung Cancer | 56 |

| HN5 | Head and Neck Squamous Cell | 78 |

| SK-BR-3 | Breast Cancer (ErbB2 o/e) | 49 |

| BT-474 | Breast Cancer (ErbB2 o/e) | 381 |

| 32D/EGFRvIII | EGFRvIII-expressing cells | 10 |

| HUVEC (EGF-stimulated) | Endothelial Cells | 43 |

| HUVEC (VEGF-stimulated) | Endothelial Cells | 155 |

| T24 | Bladder Carcinoma (Ras mut) | 4500 |

| Daoy | Medulloblastoma | 1700 - 3800 |

| Data compiled from various sources.[2][9][10] |

In Vivo Antitumor Efficacy

In preclinical xenograft models, this compound has demonstrated significant tumor growth inhibition.

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Cutaneous SCC (Colo16) | 50 mg/kg, p.o., 3x/week for 21 days | 54% | [1] |

| Medulloblastoma (Daoy) | Not specified | 51% | [10] |

| Medulloblastoma (DaoyHER2) | Not specified | 72% | [10] |

| Hepatocellular Carcinoma (HepG2) | 50 mg/kg, p.o., 3x/week for 5 doses | Significant reduction | [11] |

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Seed 1,000-5,000 tumor cells per well in a 96-well plate in complete culture medium and allow them to attach for 24 hours.

-

Serum Starvation (Optional): Replace the medium with a low-serum (e.g., 2% FBS) medium and incubate for another 24 hours.

-

This compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-10 µM) for 72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.4-0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]

Western Blot Analysis for Phosphorylated Kinases

This protocol is used to determine the effect of this compound on the phosphorylation status of EGFR, VEGFR, and their downstream targets.

-

Cell Lysis: Plate cells and treat with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total EGFR, VEGFR, Akt, and MAPK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).[12]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 50 mg/kg, 3 times a week). The control group receives the vehicle.[12]

-

Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times a week and calculate the tumor volume.

-

Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size.

-

Tissue Analysis (Optional): At the end of the study, tumors can be excised for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation), CD31 (angiogenesis), and phosphorylated EGFR/VEGFR.[1][10]

Figure 2: A typical experimental workflow for evaluating this compound.

Clinical Development

This compound has been evaluated in Phase I clinical trials for various advanced cancers, including glioblastoma multiforme.[4][13][14] These trials have provided valuable information on the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in humans.[4] While a Phase I study in recurrent glioblastoma showed unacceptable toxicity and minimal activity, leading to its discontinuation for this indication, the data generated has been crucial for understanding the clinical application of dual EGFR/VEGFR inhibitors.[4][14]

Conclusion

This compound is a potent dual inhibitor of EGFR and VEGFR tyrosine kinases that effectively inhibits tumor cell proliferation and angiogenesis. Its mechanism of action, supported by extensive preclinical data, highlights the potential of simultaneously targeting multiple key signaling pathways in cancer. This technical guide provides researchers and drug development professionals with a comprehensive resource on the preclinical evaluation of this compound, including its inhibitory activities and detailed experimental methodologies. The insights gained from the study of this compound continue to inform the development of next-generation multi-targeted cancer therapies.

References

- 1. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I Study of this compound, a Novel Multitarget Inhibitor of ErbB- and VEGF-Receptor-Family Tyrosine Kinases, in Recurrent Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Dual Inhibitor this compound Reduces Tumor Growth in Preclinical Models of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Phase I study of this compound, a novel multitarget inhibitor of ErbB- and VEGF-receptor-family tyrosine kinases, in recurrent glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

AEE788 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

AEE788 is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] It demonstrates significant activity against the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2/ErbB2), and vascular endothelial growth factor receptor 2 (VEGFR2/KDR).[1][2][3] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including its effects on cell proliferation, and its mechanism of action through inhibition of key signaling pathways.

Mechanism of Action

This compound functions as a dual inhibitor of the EGFR/ErbB and VEGFR receptor families.[3] By binding to the ATP-binding site of these kinases, this compound blocks their phosphorylation and subsequent activation.[2] This inhibition disrupts downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.[4][5] The primary targets of this compound are EGFR and HER2, with significant activity also observed against VEGFR1 (Flt-1) and VEGFR2 (KDR).[2][6]

Signaling Pathway Targeted by this compound

Caption: this compound inhibits EGFR, HER2, and VEGFR signaling pathways.

Quantitative Data Summary

Enzyme Inhibition Assays

The inhibitory activity of this compound against a panel of purified receptor tyrosine kinases was determined using in vitro kinase assays.

| Kinase Target | IC50 (nM) |

| EGFR | 2 |

| HER2/ErbB2 | 6 |

| KDR (VEGFR2) | 77 |

| Flt-1 (VEGFR1) | 59 |

| c-Abl | 52 |

| c-Src | 61 |

| Flt-4 | 330 |

| PDGFR-β | 320 |

| c-Kit | 790 |

| RET | 740 |

| Flt-3 | 730 |

| ErbB4 | 160 |

Data sourced from multiple studies.[2][6]

Cellular Phosphorylation Inhibition

The effect of this compound on growth factor-induced receptor phosphorylation in cellular assays.

| Cell Line | Receptor Phosphorylation Target | IC50 (nM) |

| A431 | EGFR | 11 |

| BT-474 | ErbB2 | 220 |

Data from cellular ELISA assays.[2]

Antiproliferative Activity

The concentration of this compound required to inhibit the proliferation of various cancer cell lines by 50%.

| Cell Line | Cell Type | IC50 (µM) |

| Colo16 | Cutaneous Squamous Cell Carcinoma | 0.89 |

| SRB1 | Cutaneous Squamous Cell Carcinoma | 0.21 |

| SRB12 | Cutaneous Squamous Cell Carcinoma | 0.96 |

| NCI-H596 | Non-Small Cell Lung Cancer | 0.078 |

| MK (uns.) | (not specified) | 0.056 |

| BT-474 | Breast Cancer | 0.049 |

| SK-BR-3 | Breast Cancer | 0.381 |

| T24 | Bladder Cancer | 4.5 |

Data obtained from MTT and Methylene Blue assays.[2][5]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from studies on human cutaneous squamous cell carcinoma cell lines.[5]

Objective: To determine the dose-dependent effect of this compound on cell viability.

Materials:

-

Cancer cell lines (e.g., Colo16, SRB1, SRB12)

-

Complete cell culture medium

-

Low serum (2%) cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.42 mg/mL in medium)

-

DMSO

-

Microplate reader

Procedure:

-

Seed 1,000 tumor cells per well in a 96-well plate with complete medium.

-

Allow cells to attach for 24 hours.

-

Replace the complete medium with a low serum (2%) medium and incubate for another 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 0-4 µmol/L). Include a DMSO-only control.

-

Incubate for 72 hours.

-

Add MTT solution to each well and incubate for 2 hours.

-

Lyse the cells by adding 100 µL of DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of EGFR, VEGFR-2, and downstream signaling proteins like Akt and MAPK.[5]

Objective: To quantify the change in protein phosphorylation in response to this compound treatment.

Materials:

-

Cancer cell lines (e.g., Colo16)

-

Serum-free medium

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% nonfat milk in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-phospho-VEGFR-2, anti-phospho-Akt, anti-phospho-MAPK, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Plate cells and allow them to grow to a suitable confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with this compound at various concentrations (e.g., 0.001-2 µmol/L) for 1 hour.

-

Stimulate the cells with EGF (e.g., 40 ng/mL) for 15 minutes.

-

Lyse the cells and determine the protein concentration.

-

Separate 100 µg of protein per sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% nonfat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence reagent.

-

Reprobe the membrane with antibodies for total protein and loading controls (e.g., β-actin).

In Vitro Kinase Assay

This is a general protocol for determining the IC50 of this compound against purified kinases.[7][8]

Objective: To measure the direct inhibitory effect of this compound on kinase activity.

Materials:

-

Recombinant kinase domains (e.g., EGFR, HER2)

-

[γ-33P]ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

96-well plates

-

EDTA

-

Immobilon-polyvinylidene difluoride (PVDF) membrane

-

Phosphoric acid (0.5% and 1.0%)

-

Ethanol

-

Scintillation counter

Procedure:

-

Perform the kinase reaction in a 96-well plate containing the recombinant kinase, substrate, [γ-33P]ATP, and varying concentrations of this compound.

-

Incubate at room temperature for 15-45 minutes.

-

Terminate the reaction by adding EDTA.

-

Transfer a portion of the reaction mixture to a PVDF membrane pre-soaked in 0.5% phosphoric acid.

-

Wash the membrane multiple times with phosphoric acid and once with ethanol.

-

Dry the membrane and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

Workflow Diagrams

Cell Viability Assay Workflow

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Workflow